MFCD18314806
Description
MFCD18314806 is a chemical compound identified by its MDL number. While specific data for this compound are absent in the provided evidence, general methodologies for analyzing and comparing similar compounds can be derived from the available sources. For instance, chemical comparisons typically involve molecular properties (e.g., molecular weight, solubility, LogP), synthetic routes, and functional similarities . This article leverages data from structurally related compounds in the evidence to outline a framework for such comparisons.
Properties
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14-7-11(15)4-5-12(14)9-2-3-10(8-16)13(17)6-9/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTPAASOUUDGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685266 | |
| Record name | 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-77-5 | |
| Record name | 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of MFCD18314806 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
MFCD18314806 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MFCD18314806 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes. In medicine, it is being investigated for its potential therapeutic applications. In industry, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD18314806 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares two representative compounds from the evidence—CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330)—to illustrate key parameters used in evaluating analogs of MFCD18314806.
Table 1: Key Physicochemical Properties
Key Findings:
Structural Similarity: CAS 1046861-20-4 is a boronic acid derivative with a bromine-chlorine substitution pattern, while CAS 1761-61-1 is a brominated benzoic acid derivative.
Solubility and Bioavailability: CAS 1761-61-1 exhibits higher aqueous solubility (0.687 mg/mL) compared to CAS 1046861-20-4 (0.24 mg/mL), likely due to differences in polar functional groups (carboxylic acid vs. boronic acid).
Synthetic Methods :
- CAS 1046861-20-4 is synthesized via palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water at 75°C . In contrast, CAS 1761-61-1 employs a greener approach using an A-FGO catalyst in THF at room temperature, highlighting trends toward sustainable methodologies .
Table 2: Similar Compounds Listed in
| Compound Name | CAS Number | Similarity Score | Key Differences |
|---|---|---|---|
| (3-Bromo-5-chlorophenyl)boronic acid | 913835-72-2 | 0.87 | No bromine substitution |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1310346-89-9 | 0.71 | Additional chlorine substituent |
Methodological Considerations
- Data Gaps : Direct data for this compound are unavailable in the provided evidence. Future studies should prioritize structural elucidation (e.g., NMR, X-ray crystallography) and empirical property measurements .
- Comparative Frameworks : Tools like CluB () and computational models (e.g., SILICOS-IT logP predictions) can standardize comparisons of physicochemical and pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
